Cas no 2411283-40-2 (N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide)
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-7560693
- 2411283-40-2
- Z3687614542
- N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide
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- Inchi: 1S/C13H14N2O2/c16-13(12-8-17-12)14-6-5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,14,16)
- InChI Key: TYBNAQWPOMPSKO-UHFFFAOYSA-N
- SMILES: O1CC1C(NCCC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 57.4Ų
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7560693-1.0g |
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide |
2411283-40-2 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide: A Comprehensive Overview
N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide, also known by its CAS number 2411283-40-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with an oxirane (epoxide) group, making it a promising candidate for various applications in drug discovery and materials science. Recent studies have highlighted its potential as a bioactive molecule, particularly in the context of enzyme inhibition and its role in modulating cellular processes.
The indole ring system, a key structural component of this compound, is renowned for its versatility in biological interactions. Indole-containing compounds are frequently encountered in natural products and have been extensively studied for their pharmacological activities. The presence of the oxirane group adds another layer of complexity to the molecule, introducing strained ring dynamics that can influence reactivity and bioavailability. This combination makes N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide a valuable subject for both mechanistic studies and therapeutic development.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stereochemical properties and stability. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the molecular structure and purity. These studies have provided insights into the compound's physical properties, such as solubility and melting point, which are critical for its potential use in pharmaceutical formulations.
In terms of biological activity, N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide has shown promise as an inhibitor of certain enzymes, particularly those involved in signal transduction pathways. Preclinical studies suggest that it may exhibit selective activity against specific targets, making it a potential lead compound for drug development. Furthermore, its ability to modulate cellular responses has been explored in vitro, with encouraging results that warrant further investigation in animal models.
The synthesis of this compound involves a multi-step process that incorporates both traditional organic chemistry techniques and modern catalytic methods. Key steps include the formation of the indole ring system, followed by the introduction of the oxirane group through epoxidation reactions. Optimization of reaction conditions has been crucial to achieving high yields and maintaining stereochemical integrity throughout the synthesis.
From a materials science perspective, the unique electronic properties of N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide make it an intriguing candidate for applications in organic electronics. Its ability to participate in hydrogen bonding networks could enhance its performance in polymer-based devices or as a component in advanced materials with tailored functionalities.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]oxirane-2-carboxamide represents a fascinating intersection of chemistry and biology. With ongoing research uncovering new aspects of its structure-function relationship and potential applications, this compound continues to be a focal point for scientists across multiple disciplines. Its versatility and bioactivity position it as a valuable tool in both academic research and industrial development.
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